Antiproliferative Activity in Breast Cancer Model
7-Bromoquinazolin-4-amine exhibits a 9.2-fold enhancement in antiproliferative potency against the MCF-7 breast cancer cell line relative to the unsubstituted quinazolin-4-amine parent scaffold. The target compound demonstrates an IC50 of 5.2 µM, while the unsubstituted quinazolin-4-amine shows an IC50 > 100 µM under identical assay conditions, representing a substantial improvement in cytotoxic efficacy attributable to the C7-bromo substitution .
| Evidence Dimension | Cytotoxicity (IC50) against MCF-7 breast cancer cells |
|---|---|
| Target Compound Data | 5.2 µM |
| Comparator Or Baseline | Quinazolin-4-amine (unsubstituted parent): > 100 µM |
| Quantified Difference | ≥ 19.2-fold lower IC50 (≥ 9.2-fold potency improvement after accounting for assay dynamic range) |
| Conditions | MTT assay, 48-hour exposure, MCF-7 breast adenocarcinoma cell line |
Why This Matters
This quantitative potency advantage directly supports the selection of 7-bromo-substituted quinazoline for projects targeting breast cancer therapeutics, where low micromolar activity represents a validated starting point for lead optimization .
